molecular formula C15H18N4O4 B2944583 ethyl 4-(5-(furan-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate CAS No. 1103971-36-3

ethyl 4-(5-(furan-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2944583
M. Wt: 318.333
InChI Key: WNKZMJDFMVEMBW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a piperazine ring, and two carbonyl groups . It’s likely that this compound could have interesting chemical properties due to the presence of these functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various reactions such as substitution reactions . The exact method would depend on the starting materials and the desired product.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several rings and functional groups, which could lead to a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Patel (2020) conducted a study on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was synthesized and reacted with 4-amino salicylic acid to afford a compound with potential antibacterial activities against both gram-positive and gram-negative bacteria. This study emphasizes the importance of furan derivatives in developing antimicrobial agents (H. Patel, 2020).

Synthesis and Characterization of Pyrrole Chalcone Derivative

Singh et al. (2014) synthesized and characterized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), by aldol condensation. The compound was confirmed through spectroscopic analyses, and its dimer formation indicated potential for forming heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, and pyridines, showcasing the versatility of furan derivatives in chemical synthesis (R. N. Singh et al., 2014).

Biological Screening for Mycobacterium tuberculosis DNA GyrB Inhibition

Reddy et al. (2014) designed and synthesized a series of benzofuran and benzo[d]isothiazole derivatives as inhibitors of Mycobacterium tuberculosis DNA GyrB. Among the compounds, one demonstrated promising inhibitory activity, indicating the potential of furan derivatives in developing new antitubercular agents (K. Reddy et al., 2014).

Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo Derivative

Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting an unexpected reaction mechanism. This study contributes to understanding the complex reactions involving furan and pyrazole derivatives, potentially leading to novel compounds (I. V. Ledenyova et al., 2018).

Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) focused on designing and synthesizing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors for Mycobacterium tuberculosis. This study emphasizes the role of hybrid molecules containing furan derivatives in addressing tuberculosis, offering insights into the development of novel therapeutics (V. U. Jeankumar et al., 2013).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound is not available, similar compounds require precautions such as avoiding inhalation or contact with skin, and using only in well-ventilated areas .

properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKZMJDFMVEMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

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